molecular formula C15H18N2O3 B1583827 N-(3-Indolylacetyl)-L-valine CAS No. 57105-42-7

N-(3-Indolylacetyl)-L-valine

Cat. No.: B1583827
CAS No.: 57105-42-7
M. Wt: 274.31 g/mol
InChI Key: AZEGJHGXTSUPPG-AWEZNQCLSA-N
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Description

N-[1H-INDOL-3-YL-ACETYL]VALINE ACID is an organic compound belonging to the class of valine and derivatives. It is characterized by the presence of an indole moiety, which is a significant heterocyclic system in natural products and drugs

Mechanism of Action

Target of Action

The primary targets of N-[1H-Indol-3-YL-acetyl]valine acid are the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These targets are found in Salmonella typhimurium, a strain of bacteria .

Mode of Action

The exact mode of action of N-[1H-Indol-3-YL-acetyl]valine acid It is known that the compound interacts with its targets, the tryptophan synthase alpha and beta chains . The interaction between the compound and these targets may result in changes to the function of these proteins, potentially influencing the biological processes they are involved in .

Biochemical Pathways

The specific biochemical pathways affected by N-[1H-Indol-3-YL-acetyl]valine acid Given its interaction with tryptophan synthase, it may influence the synthesis of tryptophan, an essential amino acid . The downstream effects of this interaction could potentially impact various biological processes, including protein synthesis and the production of certain neurotransmitters .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of N-[1H-Indol-3-YL-acetyl]valine acid Given its interaction with tryptophan synthase, it may influence the synthesis of tryptophan and subsequently affect various biological processes, including protein synthesis and the production of certain neurotransmitters .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[1H-Indol-3-YL-acetyl]valine acid Like many other compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

N-[1H-Indol-3-YL-acetyl]valine acid interacts with key enzymes and proteins in biochemical reactions . For instance, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain in Salmonella typhimurium . These interactions can influence the function and activity of these enzymes, potentially affecting various biochemical pathways .

Cellular Effects

The effects of N-[1H-Indol-3-YL-acetyl]valine acid on cells and cellular processes are complex and multifaceted . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment .

Molecular Mechanism

The molecular mechanism of action of N-[1H-Indol-3-YL-acetyl]valine acid involves its interactions with biomolecules and potential effects on gene expression . It can bind to biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes at the molecular level, influencing the function and activity of these biomolecules .

Temporal Effects in Laboratory Settings

The effects of N-[1H-Indol-3-YL-acetyl]valine acid can change over time in laboratory settings . Factors such as the product’s stability, degradation, and long-term effects on cellular function can influence these temporal changes . Both in vitro and in vivo studies can provide valuable insights into these temporal effects .

Dosage Effects in Animal Models

The effects of N-[1H-Indol-3-YL-acetyl]valine acid can vary with different dosages in animal models . Studies may observe threshold effects, as well as potential toxic or adverse effects at high doses . The specific dosage effects can depend on factors such as the animal model used and the specific experimental conditions .

Metabolic Pathways

N-[1H-Indol-3-YL-acetyl]valine acid is involved in several metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For example, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain, which are involved in tryptophan metabolism .

Transport and Distribution

The transport and distribution of N-[1H-Indol-3-YL-acetyl]valine acid within cells and tissues can be influenced by various factors . These can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-[1H-Indol-3-YL-acetyl]valine acid can affect its activity or function . Factors such as targeting signals or post-translational modifications can direct it to specific compartments or organelles . These localization patterns can influence the effects of N-[1H-Indol-3-YL-acetyl]valine acid on cellular processes .

Preparation Methods

The synthesis of N-[1H-INDOL-3-YL-ACETYL]VALINE ACID involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[1H-INDOL-3-YL-ACETYL]VALINE ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo electrophilic substitution reactions due to the presence of the indole moiety.

Comparison with Similar Compounds

N-[1H-INDOL-3-YL-ACETYL]VALINE ACID can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGJHGXTSUPPG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332229
Record name N-(3-Indolylacetyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57105-42-7
Record name N-(3-Indolylacetyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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